molecular formula C8H9BrN2S B14388079 methyl N'-(3-bromophenyl)carbamimidothioate CAS No. 88352-41-4

methyl N'-(3-bromophenyl)carbamimidothioate

Cat. No.: B14388079
CAS No.: 88352-41-4
M. Wt: 245.14 g/mol
InChI Key: OIBDXINXLCKFJT-UHFFFAOYSA-N
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Description

Methyl N’-(3-bromophenyl)carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group attached to a methyl group and a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(3-bromophenyl)carbamimidothioate typically involves the reaction of 3-bromophenyl isothiocyanate with methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidothioate group. The reaction can be represented as follows:

3-bromophenyl isothiocyanate+methylaminemethyl N’-(3-bromophenyl)carbamimidothioate\text{3-bromophenyl isothiocyanate} + \text{methylamine} \rightarrow \text{methyl N'-(3-bromophenyl)carbamimidothioate} 3-bromophenyl isothiocyanate+methylamine→methyl N’-(3-bromophenyl)carbamimidothioate

Industrial Production Methods

Industrial production of methyl N’-(3-bromophenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(3-bromophenyl)carbamimidothioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl N’-(3-bromophenyl)carbamimidothioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N’-(3-bromophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-(3-chlorophenyl)carbamimidothioate
  • Methyl N’-(3-fluorophenyl)carbamimidothioate
  • Methyl N’-(3-iodophenyl)carbamimidothioate

Uniqueness

Methyl N’-(3-bromophenyl)carbamimidothioate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This bromine atom can participate in specific chemical reactions, such as halogen bonding and substitution reactions, which may not be possible with other halogen atoms. Additionally, the bromine atom can influence the compound’s electronic properties, making it suitable for certain applications that require specific reactivity or stability.

Properties

CAS No.

88352-41-4

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

methyl N'-(3-bromophenyl)carbamimidothioate

InChI

InChI=1S/C8H9BrN2S/c1-12-8(10)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11)

InChI Key

OIBDXINXLCKFJT-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC(=CC=C1)Br)N

Origin of Product

United States

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